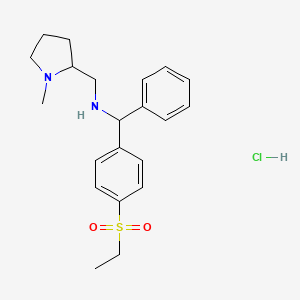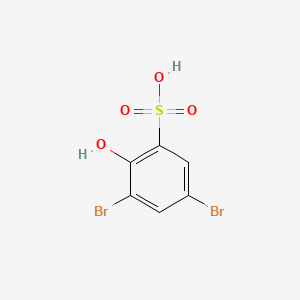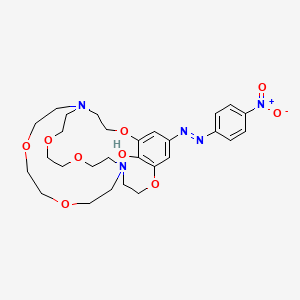
7-((4-Nitrophenyl)azo)-4,10,16,19,24,27-hexaoxa-1,13-diazatricyclo(11.8.8.15,9)triaconta-5,7,9(30)-trien-30-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,10,16,19,24,27-Hexaoxa-1,13-diazatricyclo[11.8.8.15,9]triaconta-5,7,9(30)-trien-30-ol,7-[2-(4-nitrophenyl)diazenyl]- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tricyclic framework with multiple oxygen and nitrogen atoms, making it an interesting subject for research in chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,10,16,19,24,27-Hexaoxa-1,13-diazatricyclo[11.8.8.15,9]triaconta-5,7,9(30)-trien-30-ol,7-[2-(4-nitrophenyl)diazenyl]- typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of the diazenyl group. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4,10,16,19,24,27-Hexaoxa-1,13-diazatricyclo[11.8.8.15,9]triaconta-5,7,9(30)-trien-30-ol,7-[2-(4-nitrophenyl)diazenyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the diazenyl group, leading to different products.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler compounds with modified diazenyl groups.
Applications De Recherche Scientifique
4,10,16,19,24,27-Hexaoxa-1,13-diazatricyclo[11.8.8.15,9]triaconta-5,7,9(30)-trien-30-ol,7-[2-(4-nitrophenyl)diazenyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex molecular structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4,10,16,19,24,27-Hexaoxa-1,13-diazatricyclo[11.8.8.15,9]triaconta-5,7,9(30)-trien-30-ol,7-[2-(4-nitrophenyl)diazenyl]- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane: Another complex organic compound with a similar tricyclic structure but different functional groups.
5,6-Benzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacos-5-ene: A related compound used in metal-ligand complex formation studies.
Uniqueness
4,10,16,19,24,27-Hexaoxa-1,13-diazatricyclo[11.8.8.15,9]triaconta-5,7,9(30)-trien-30-ol,7-[2-(4-nitrophenyl)diazenyl]- is unique due to its specific combination of functional groups and structural features. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
85006-17-3 |
|---|---|
Formule moléculaire |
C28H39N5O9 |
Poids moléculaire |
589.6 g/mol |
Nom IUPAC |
7-[(4-nitrophenyl)diazenyl]-4,10,16,19,24,27-hexaoxa-1,13-diazatricyclo[11.8.8.15,9]triaconta-5,7,9(30)-trien-30-ol |
InChI |
InChI=1S/C28H39N5O9/c34-28-26-21-24(30-29-23-1-3-25(4-2-23)33(35)36)22-27(28)42-16-10-32-7-13-39-18-17-37-11-5-31(9-15-41-26)6-12-38-19-20-40-14-8-32/h1-4,21-22,34H,5-20H2 |
Clé InChI |
JUWKDRGJQBWTLW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCN2CCOCCOCCN1CCOC3=CC(=CC(=C3O)OCC2)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Tert-butyl-4-methoxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B15184653.png)
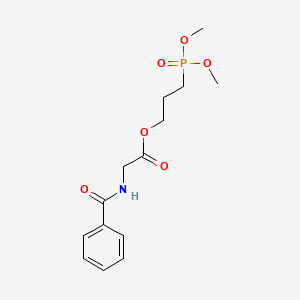
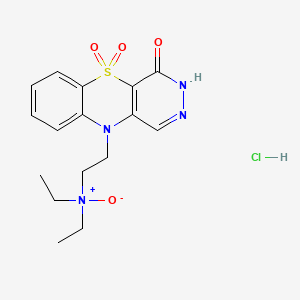

![[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B15184695.png)
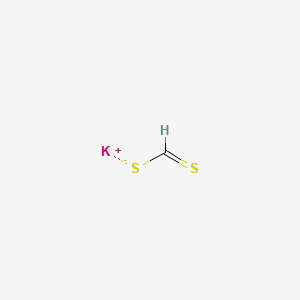
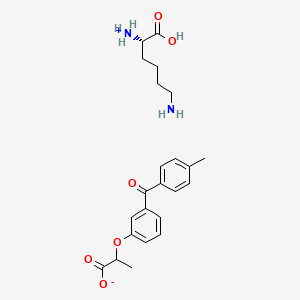
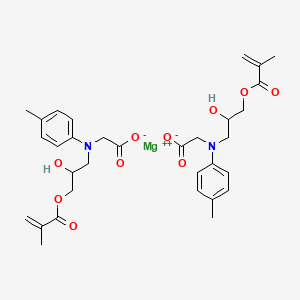
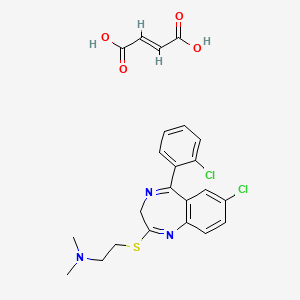

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)
